molecular formula C9H14O3 B15060676 rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid

rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid

Cat. No.: B15060676
M. Wt: 170.21 g/mol
InChI Key: ZYUSJOFZLGFEMK-RYVOCIFZSA-N
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Description

rac-(1R,5R)-6-methoxybicyclo[320]heptane-3-carboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research This compound is characterized by its bicyclo[320]heptane core, which is a seven-membered ring system fused with a three-membered ring, and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid typically involves the following steps:

    Formation of the bicyclic core: The bicyclo[3.2.0]heptane core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the methoxy group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the corresponding halide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Methanol (CH₃OH), nucleophiles like amines or thiols

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, aldehydes

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure and functional groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid can be compared with other similar compounds, such as:

    rac-(1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylic acid: Differing by the presence of an amino group instead of a methoxy group.

    rac-(1R,3S,5R,6R)-6-{[(tert-butoxy)carbonyl]amino}bicyclo[3.2.0]heptane-3-carboxylic acid: Featuring a tert-butoxycarbonyl-protected amino group.

    rac-(1R,5R)-bicyclo[3.2.0]heptane-2-carboxylic acid: Lacking the methoxy group and having a different substitution pattern.

These comparisons highlight the unique structural features and reactivity of this compound, which contribute to its distinct applications and properties.

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carboxylic acid

InChI

InChI=1S/C9H14O3/c1-12-8-4-5-2-6(9(10)11)3-7(5)8/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7-,8?/m1/s1

InChI Key

ZYUSJOFZLGFEMK-RYVOCIFZSA-N

Isomeric SMILES

COC1C[C@@H]2[C@H]1CC(C2)C(=O)O

Canonical SMILES

COC1CC2C1CC(C2)C(=O)O

Origin of Product

United States

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